molecular formula C13H11BrN2O2 B14888738 2-bromo-5-methoxy-N-(pyridin-2-yl)benzamide

2-bromo-5-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B14888738
M. Wt: 307.14 g/mol
InChI Key: YCYIBCWGNOWYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 5-position, and a pyridin-2-yl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with pyridin-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.

    Coupling Reactions: The pyridin-2-yl group can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the methoxy group.

Scientific Research Applications

2-Bromo-5-methoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxypyridine: Shares the bromine and methoxy substituents but lacks the benzamide moiety.

    2-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

    2-Bromo-6-methoxypyridine: Similar structure but with the methoxy group at the 6-position instead of the 5-position.

Uniqueness

2-Bromo-5-methoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of both the benzamide and pyridin-2-yl moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

2-bromo-5-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H11BrN2O2/c1-18-9-5-6-11(14)10(8-9)13(17)16-12-4-2-3-7-15-12/h2-8H,1H3,(H,15,16,17)

InChI Key

YCYIBCWGNOWYMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.